molecular formula C8H8N2O3 B1331457 Terephthalic acid hydrazide CAS No. 46206-74-0

Terephthalic acid hydrazide

Cat. No. B1331457
CAS RN: 46206-74-0
M. Wt: 180.16 g/mol
InChI Key: MTVPAGODJIOVSB-UHFFFAOYSA-N
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Description

Terephthalic acid hydrazide is a chemical compound that has been utilized in various research studies for its potential applications in material science and medicinal chemistry. It serves as a precursor for the synthesis of a range of derivatives, including bis-triazoles, bis-thiadiazoles, and bis-hydrazones, which exhibit a variety of properties and activities.

Synthesis Analysis

The synthesis of derivatives from terephthalic acid hydrazide involves multi-step reaction sequences. For instance, terephthalic dihydrazide can be obtained from poly(ethylene terephthalate) waste by reacting with hydrazine hydrate, yielding a good product at 86% . Additionally, terephthalic acid hydrazide can be refluxed with salicylaldehyde or acetophenone derivatives to produce ligands that form coordination compounds with metal salts . Another approach involves reacting terephthaloyl or isophthaloyl chlorides with hydrazine hydrate to yield bis-hydrazide derivatives, which can be further processed into bis-triazoles and bis-thiadiazoles .

Molecular Structure Analysis

The molecular structures of the synthesized compounds from terephthalic acid hydrazide are characterized using various spectroscopic techniques. For example, bis-hydrazone complexes derived from terephthalic dihydrazide have been characterized using 1H NMR, 13C NMR, and FT-IR spectroscopy . These techniques help in confirming the successful synthesis of the desired compounds and provide insights into their molecular structures.

Chemical Reactions Analysis

Terephthalic acid hydrazide undergoes various chemical reactions to form different derivatives. These reactions include cyclization with aromatic acids and aldehydes to form bis-oxadiazoles and bis-thiazolidinones, which exhibit antibacterial activities . The compound also reacts with isothiocyanates to form bis-thiosemicarbazides, which can be cyclized into bis-thiadiazoles and bis-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from terephthalic acid hydrazide are significant for their potential applications. For instance, the hierarchical porous zeolitic imidazolate framework (HPZIF-8) synthesized using terephthalic acid exhibits a high Brunauer-Emmett-Teller (BET) surface area and Langmuir surface area, which are beneficial for catalytic applications such as hydrogen production via hydrolysis of sodium borohydride . The bis-hydrazone complexes show good in vitro antidiabetic activity and have been studied for their interactions with enzymes through molecular docking and density functional theory calculations .

Scientific Research Applications

Synthesis of Novel Compounds

Terephthalic acid hydrazide has been utilized as a precursor for synthesizing various novel compounds. For instance, it has been involved in reactions to yield bis-thiosemicarbazides, bis-1,2,4-triazoles, bis-1,3,4-thiadiazoles, and bis-oxadiazole, showcasing its versatility in organic synthesis (Shaker, Mahmoud & Abdel-Latif, 2005). Similarly, its reaction with phenylphosphonic dichloride led to the creation of novel bis(α-aminophosphonic acid) derivatives containing 1,2,4,3-triazaphosphole moieties, indicating its significance in the synthesis of heterocyclic compounds (Ali & Halacheva, 2009).

Formation of Co-crystals

Terephthalic acid hydrazide has been used in the formation of co-crystals, particularly with isoniazid, an anti-tuberculosis drug. The study of such co-crystals can provide insights into the hydrogen bonding patterns and crystal growth mechanisms, potentially contributing to the field of pharmaceuticals (Lemmerer, Bernstein & Kahlenberg, 2011).

Environmental and Industrial Applications

Catalysis in Hydrogen Production

Research has demonstrated the use of terephthalic acid in synthesizing hierarchical porous zeolitic frameworks, which in turn show significant potential in catalyzing the hydrolysis of sodium borohydride for hydrogen production. This highlights its role in sustainable energy solutions (Abdelhamid, 2020).

Removal of Heavy Metal Ions

A polymer synthesized from terephthaloyl hydrazide has been successfully utilized for the removal of heavy metal ions from industrial wastes, indicating its potential in environmental remediation and pollution control (Zargoosh, Habibi, Abdolmaleki & Firouz, 2015).

Synthesis of Disazo Disperse Dyes

Terephthalic dihydrazide, derived from aminolytic depolymerisation of polyester waste, has been employed in the synthesis of novel disazo disperse dyes. These dyes exhibit significant potential for application in textiles, showcasing the versatility of terephthalic acid derivatives in industrial applications (Palekar, Pingale & Shukla, 2010).

Biomedical Research

Cytotoxic Activity

Terephthalic acid hydrazide has been a part of the synthesis of novel benzylidene hydrazides, which have shown potential as cytotoxic agents, indicating its role in the development of new chemotherapeutic compounds (Hossain et al., 2022).

Safety And Hazards

Terephthalic acid hydrazide may form combustible dust concentrations in air . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

4-(hydrazinecarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVPAGODJIOVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299388
Record name Terephthalic acid hydrazide
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terephthalic acid hydrazide

CAS RN

46206-74-0
Record name 46206-74-0
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Record name Terephthalic acid hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydrazinocarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

In 1 l of methanol was dissolved 180 g of monomethyl terephthalate, and the solution was slowly added dropwise to 500 ml of hydrazine hydrate (50%) at room temperature while stirring. After the drop-wise addition, the mixture was heat-refluxed for 5 hours while stirring. A hydrochloric acid aqueous solution was slowly added to the reaction mixture to adjust to a pH of about 1 to thereby precipitate white crystals. Two liters of water was added to the system, followed by stirring for a while. The formed crystals were collected by filtration under reduced pressure, washed twice with 200 ml of water, and dried to obtain 160 g of p-carboxybenzhydrazide (melting point: 235-236° C.).
Quantity
500 mL
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180 g
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1 L
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Synthesis routes and methods II

Procedure details

Hydrazine hydrate was added to a solution of terephthalic acid monomethyl ester (1 g, 5.5 mmol) in MeOH (10 mL) and stirring was continued for 1 hr. The reaction mixture was concentrated to afford 900 mg (90.09% Yield) of 4-hydrazinocarbonyl-benzoic acid. p-Toluene sulfonic acid (48 mg, 0.277 mmol) was added to a solution of 4-hydrazinocarbonyl-benzoic acid (500 mg, 2.77 mmol) in triethylorthoformate (7.5 mL, 44.0 mmol) and stirring was continued with heating at 100° C. for 3 hrs. The reaction mixture was diluted with water, the solid was collected to afford 200 mg (37.9% Yield) of 4-[1,3,4]oxadiazol-2-yl-benzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SK Agrawal, DR Tutlani, R Gupta, SK Hajela - Inorganica chimica acta, 1987 - Elsevier
… terephthalic acid hydrazide-bis-salicylidene (THBS), terephthalic acid hydrazide-bis-2,3,4-trihydroxy phenacylidene (THTP) and terephthalic acid hydrazide… terephthalic acid hydrazide (…
Number of citations: 31 www.sciencedirect.com
RM Shaker, AF Mahmoud… - Phosphorus, Sulfur, and …, 2005 - Taylor & Francis
… Thus, the key intermediate in the present study is the terephthalic acid hydrazide (1) which was prepared according to a previously described procedure. The reaction of1with phenyl/…
Number of citations: 57 www.tandfonline.com
KM Daoud, MY Saleh, SS Ismael - Diyala Journal For Pure Science, 2017 - iasj.net
In this paper demonstrated the synthesis of some fused 1, 2, 4-triazoles derivatives; Terphthalic acid condensated with ethanol to obtain diethyl terephthalate (1) in the presence of …
Number of citations: 5 www.iasj.net
TE Ali, SS Halacheva - … : An International Journal of Main Group …, 2009 - Wiley Online Library
… The key intermediate in the present study is the terephthalic acid hydrazide (1), which was prepared according to a previously described procedure [21]. The reaction of 1 with …
Number of citations: 29 onlinelibrary.wiley.com
KM Daoud, EQ Mahmood, MY Salih - Journal of Education and Science, 1999 - iasj.net
In this paper the synthesis of some 1, 4-bis-(substituted1, 3, 4-oxadiazoles and 1, 2, 4-trizoles) benzene from terephthalic acid is reported. Terephthalic acid was esterified with absolute …
Number of citations: 1 www.iasj.net
A Aldalbahi, BS AlOtaibi, BM Thamer, A El-Faham - Polymers, 2022 - mdpi.com
… First, terephthalic acid hydrazide 6 was prepared according to the reported method [45] and then used for preparation of the desired polymers. Terephthalic acid hydrazide 6 (20 mmol) …
Number of citations: 4 www.mdpi.com
M Shkoor, H Tashtoush, M Al-Talib, I Mhaidat… - Russian Journal of …, 2021 - Springer
… Initially, terephthalic acid hydrazide (1) was refluxed with substituted isothiocyanates in ethanol for 5–7 h according to literature procedures [20]. After cooling, a solid product …
Number of citations: 4 link.springer.com
P Majumdar, A Pati, M Patra, RK Behera… - Chemical …, 2014 - ACS Publications
… Reaction of terephthalic acid hydrazide 237 with phenyl/benzyl isothiocyanate and phenyl isocyanate in DMF in the presence of sodium hydride gave the nonisolable intermediates 238 …
Number of citations: 301 pubs.acs.org
M VERMA, M VERMA… - Asian Journal of …, 2018 - researchgate.net
… Synthesis and structural characterization of Ni(II) complexes with terephthalic acid hydrazide Schiff bases were carried out by Agrawal and Tutlani [10]. Octahedral complexes of Ni(II) …
Number of citations: 1 www.researchgate.net
SK Agarwal, DR Tutlani - Revue …, 1988 - EDITURA ACADEMIEI ROMANE …
Number of citations: 7

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